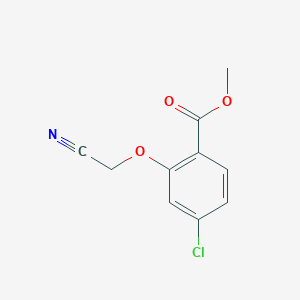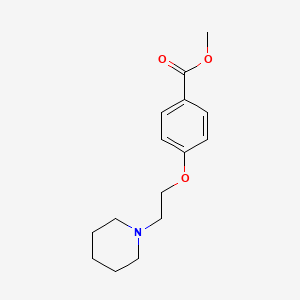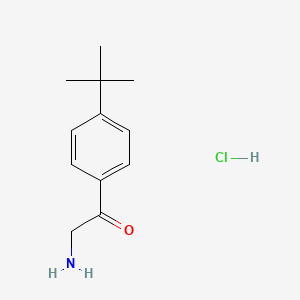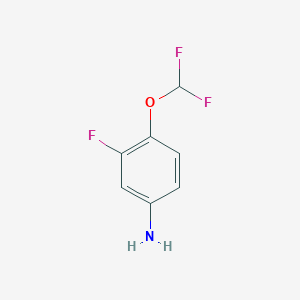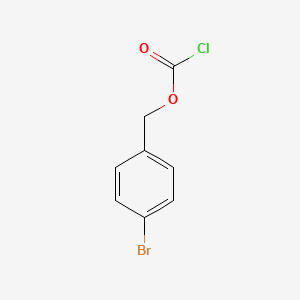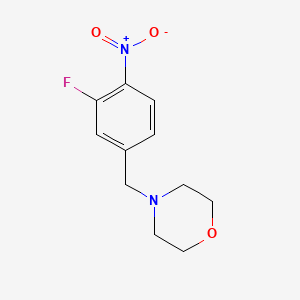
4-(3-氟-4-硝基苄基)吗啉
描述
Synthesis Analysis
The synthesis of compounds related to 4-(3-Fluoro-4-nitrobenzyl)morpholine has been explored in various studies. For instance, the preparation of a morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole involved an intermediate step that included a fluorobenzyl and methoxyphenyl group, which is structurally related to the compound of interest . Another study described the synthesis of 3-fluoro-4-morpholinylphenyl derivatives through a multi-step process starting from 3,4-difluoronitrobenzene and morpholine, which is a direct approach to synthesizing compounds with a morpholine and fluoro-nitrobenzyl moiety . Additionally, an asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine was achieved, which is an intermediate of mosapride, indicating the relevance of such structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the crystal structure of a morpholinomethyl derivative was analyzed, revealing intermolecular interactions that contribute to the supramolecular network . In another study, the structure of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one was confirmed by NMR and mass spectrometry, which is crucial for understanding the properties and reactivity of such compounds .
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives has been explored in the context of their use as intermediates for biologically active compounds. For instance, the synthesis of various morpholine derivatives involves reactions such as nucleophilic substitution, which is a common reaction for compounds with a nitrobenzyl moiety . The study of these reactions is essential for the development of new pharmaceuticals and other applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing a morpholine and fluoro-nitrobenzyl group are influenced by their molecular structure. Spectrophotometry has been used to determine the concentration of 3-fluoro-4-morpholinly-nitrobenzene, which is an intermediate product in the synthesis of linezolid, demonstrating the importance of analytical methods in quality control . The hydrogen bonding patterns observed in the crystal structures of morpholinium nitrobenzoates also provide insight into the solid-state properties of these compounds .
科学研究应用
抗微生物活性
4-(3-氟-4-硝基苄基)吗啉是合成各种磺胺类和氨基甲酸酯的中间体,这些化合物表现出强大的抗微生物活性。这些衍生物对细菌菌株和真菌表现出显著的抑制作用,其中一些化合物在最小抑制浓度(MIC)范围为6.25–25.0 µg/mL (Janakiramudu et al., 2017)。
分光光度法应用
开发了一种用于测定4-(3-氟-4-硝基苄基)吗啉的分光光度法,展示了其在分析化学中的应用。该方法具有简单、快速和准确的特点,吸光度与化合物数量之间存在良好的线性关系 (L. Ke, 2005)。
杀幼活性
由4-(3-氟-4-硝基苄基)吗啉衍生的化合物显示出对幼虫的显著杀幼活性,其中一些衍生物表现出优于标准药物马拉硫磷的活性。这表明这些化合物在害虫控制和公共卫生应用中具有潜力 (Gorle et al., 2016)。
化学合成
该化合物已被用于合成各种药物中间体,展示了其在新药开发中的实用性。例如,它已被用于合成莫沙必利的对映体,这是一种胃动力药 (Kato et al., 1994)。
工业生产
它在连续生产药物中间体(如利奈唑胺)中的作用突显了其在工业化学中的重要性。该化合物参与合成的关键步骤,强调了其在高效制药生产中的相关性 (Pereira et al., 2021)。
属性
IUPAC Name |
4-[(3-fluoro-4-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIOGCCQBJMRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460943 | |
| Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-nitrobenzyl)morpholine | |
CAS RN |
552883-91-7 | |
| Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

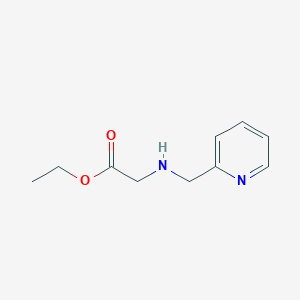
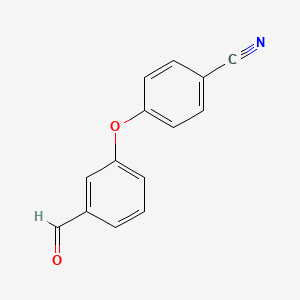
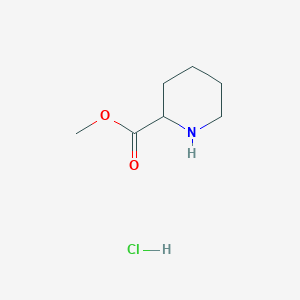
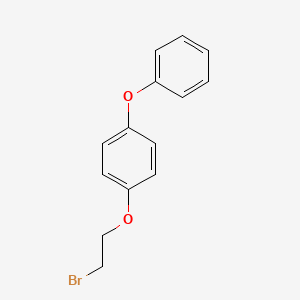
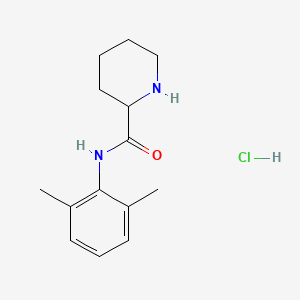
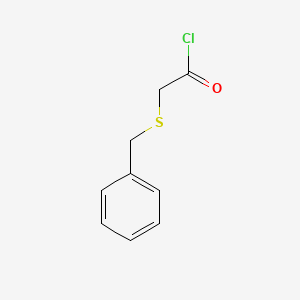
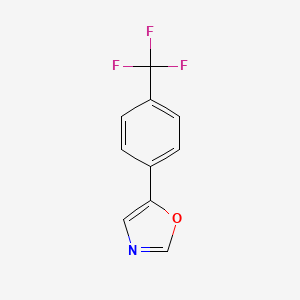
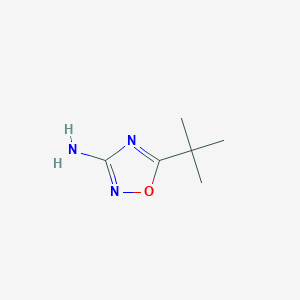
![2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B1338877.png)
